2-Chloro-2-(2-fluorophenyl)acetic acid
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Overview
Description
2-Chloro-2-(2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with both a chlorine and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-fluorophenyl)acetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method is the direct chlorination of 2-fluorophenylacetic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H7FO2+SOCl2→C8H6ClFO2+SO2+HCl
Another method involves the use of chlorinating agents such as phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(2-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of esters or amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-2-(2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-2-(2-fluorophenyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of both chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-phenylacetic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-2-phenylacetic acid:
2-Chloro-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently on the phenyl ring, which can influence its reactivity and interactions.
Uniqueness
2-Chloro-2-(2-fluorophenyl)acetic acid is unique due to the specific positioning of both chlorine and fluorine atoms on the phenyl ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-Chloro-2-(2-fluorophenyl)acetic acid is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated acetic acid moiety and a fluorinated phenyl group, which contribute to its unique chemical reactivity and biological activity. The presence of both chlorine and fluorine enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to anti-inflammatory and antimicrobial effects. The following sections detail these activities.
1. Anti-inflammatory Activity
Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for further exploration as an anti-inflammatory agent.
2. Antimicrobial Properties
The compound has shown potential antimicrobial efficacy against various pathogens. Interaction studies have indicated that it may exhibit activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentration (MIC) values for selected microorganisms:
Microorganism | MIC (mg/mL) |
---|---|
Escherichia coli | 0.0195 |
Staphylococcus aureus | 0.0048 |
Bacillus subtilis | 0.0098 |
Candida albicans | 0.039 |
These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action .
Synthesis Methods
Several synthesis routes for this compound have been developed. Common methods include:
- Direct Halogenation : Chlorination of phenylacetic acid derivatives.
- Fluorination Reactions : Utilization of fluorinating agents to introduce the fluorine atom.
These methods contribute to the compound's availability for research and application in pharmaceutical contexts.
Case Study: Structure-Activity Relationship (SAR)
A study focused on the structure-activity relationships of various phenylacetic acid derivatives found that compounds with electron-withdrawing groups, such as fluorine and chlorine, exhibited enhanced biological activity compared to their electron-donating counterparts. This underscores the significance of halogen substitution in optimizing pharmacological properties .
In Vitro Studies
In vitro assays have demonstrated that this compound does not exhibit cytotoxicity at concentrations up to 50 μM in HCT-8 cell lines, indicating a favorable safety profile for further development as a therapeutic agent .
Properties
IUPAC Name |
2-chloro-2-(2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJFUNCTYJIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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